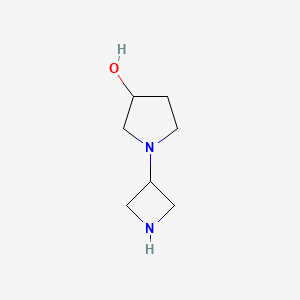

1-(azetidin-3-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

1-(azetidin-3-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C7H14N2O. It is a colorless liquid that is soluble in many organic solvents and has a low boiling point. This compound is stable in air but may decompose under the influence of light and high temperature. It is widely used in chemical research and industrial production, often serving as an accelerator, stabilizer, and catalyst .

Méthodes De Préparation

The preparation of 1-(azetidin-3-yl)pyrrolidin-3-ol typically involves the reaction of azetidine with pyrrole methanol under alkaline conditions. This reaction produces this compound as the main product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(azetidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

1-(azetidin-3-yl)pyrrolidin-3-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Mécanisme D'action

The mechanism of action of 1-(azetidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be driven by a reduction in oxidative stress and caspase-3/7 activity . Additionally, its inhibitory activity against acetylcholinesterase and butyrylcholinesterase suggests that it may interfere with cholinergic signaling pathways .

Comparaison Avec Des Composés Similaires

1-(azetidin-3-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride: This compound has similar structural features but differs in its specific functional groups and applications.

3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether hydrochloride: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its versatile applications across various fields, from chemical synthesis to potential therapeutic uses.

Activité Biologique

1-(Azetidin-3-yl)pyrrolidin-3-ol, also known as (3R)-1-(azetidin-3-yl)pyrrolidin-3-ol, is a synthetic compound characterized by its unique dual-ring structure, which includes both azetidine and pyrrolidine moieties. This structural framework enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O, with a molecular weight of approximately 142.20 g/mol. The presence of hydroxyl (-OH) groups and nitrogen atoms in its structure suggests potential for hydrogen bonding and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate their activity through binding to active sites or allosteric sites. The compound has been studied for its selective agonistic effects on serotonin receptors, particularly the 5-HT1-like receptor subtype, indicating its potential role in modulating neurotransmitter systems relevant to anxiety and depression treatment .

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities:

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Studies have indicated that nitrogen-containing heterocycles can possess significant antibacterial and antifungal properties .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential neuropharmacological applications. Its agonistic activity may contribute to mood regulation and anxiety relief, making it a candidate for further investigation in treating psychiatric disorders .

Enzyme Inhibition

There is emerging evidence that this compound could act as an enzyme inhibitor, which may contribute to its therapeutic efficacy in various biochemical pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A comparative study demonstrated that compounds structurally similar to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant inhibitory effect against certain strains .

- Neuropharmacological Assessment : In vitro assays evaluated the binding affinity of this compound to serotonin receptors. The findings suggested a selective interaction profile that could be leveraged for developing antidepressant therapies .

Research Findings Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Drug development for infections |

| Neuropharmacological | Serotonin receptor agonism | Treatment for anxiety/depression |

| Enzyme inhibition | Modulation of biochemical pathways | Therapeutic interventions |

Propriétés

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKSKAWLZGADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304246 | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-54-1 | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.